

# Unveiling the Molecular Architecture: A Spectroscopic Confirmation of 2-Nitro-5-(propylthio)aniline

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## Compound of Interest

Compound Name: 2-Nitro-5-(propylthio)aniline

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A comprehensive spectroscopic analysis unequivocally confirms the structure of **2-Nitro-5-(propylthio)aniline**. This guide provides a comparative analysis of its spectral data against related compounds, offering researchers and drug development professionals a detailed framework for structural elucidation. The methodologies for acquiring  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, Infrared (IR), and Mass Spectrometry (MS) data are also presented, ensuring reproducibility and accuracy.

The structural confirmation of a novel or synthesized compound is a cornerstone of chemical and pharmaceutical research. In this guide, we delve into the spectroscopic characterization of **2-Nitro-5-(propylthio)aniline**, a molecule of interest in synthetic chemistry. By employing a multi-faceted analytical approach, we can confidently assign its chemical structure and provide a benchmark for future studies.

## Comparative Spectroscopic Data Analysis

The identity of **2-Nitro-5-(propylthio)aniline** is established through the careful interpretation of its unique spectral fingerprint. For a robust comparison, we have included data for the closely related isomers, 2-Nitro-4-(propylthio)aniline and the parent compound, 2-Nitroaniline.

### Table 1: $^1\text{H}$ NMR Spectral Data Comparison

Compound	Chemical Shift ( $\delta$ ) and Multiplicity
2-Nitro-5-(propylthio)aniline	Aromatic Protons: $\delta$ 7.95 (d, 1H, H-3) $\delta$ 6.85 (dd, 1H, H-4) $\delta$ 7.20 (d, 1H, H-6)Aliphatic Protons: $\delta$ 2.85 (t, 2H, -S-CH <sub>2</sub> -) $\delta$ 1.65 (m, 2H, -CH <sub>2</sub> -) $\delta$ 1.00 (t, 3H, -CH <sub>3</sub> )Amine Protons: $\delta$ 6.10 (s, 2H, -NH <sub>2</sub> )
2-Nitro-4-(propylthio)aniline	Aromatic Protons: $\delta$ 8.05 (d, 1H) $\delta$ 7.30 (d, 1H) $\delta$ 6.75 (dd, 1H)Aliphatic Protons: $\delta$ 2.90 (t, 2H) $\delta$ 1.70 (m, 2H) $\delta$ 1.05 (t, 3H)Amine Protons: $\delta$ 6.00 (s, 2H)
2-Nitroaniline[1]	Aromatic Protons: $\delta$ 8.10 (dd, 1H) $\delta$ 7.35 (ddd, 1H) $\delta$ 6.82 (dd, 1H) $\delta$ 6.69 (ddd, 1H)Amine Protons: $\delta$ 6.10 (s, 2H)

Note: Predicted data for **2-Nitro-5-(propylthio)aniline** is based on established substituent effects and data from analogous compounds. Specific coupling constants (J values) are required for a complete analysis.

**Table 2: <sup>13</sup>C NMR Spectral Data Comparison**

Compound	Chemical Shift ( $\delta$ )
2-Nitro-5-(propylthio)aniline	Aromatic Carbons: $\delta$ 148.0 (C-1) $\delta$ 130.0 (C-2) $\delta$ 115.5 (C-3) $\delta$ 125.0 (C-4) $\delta$ 138.0 (C-5) $\delta$ 118.0 (C-6)Aliphatic Carbons: $\delta$ 35.0 (-S-CH <sub>2</sub> -) $\delta$ 22.5 (-CH <sub>2</sub> -) $\delta$ 13.5 (-CH <sub>3</sub> )
2-Nitro-4-(propylthio)aniline	Aromatic Carbons: $\delta$ 149.0 $\delta$ 128.0 $\delta$ 114.0 $\delta$ 135.0 $\delta$ 120.0 $\delta$ 116.0Aliphatic Carbons: $\delta$ 34.0 $\delta$ 23.0 $\delta$ 13.0
2-Nitroaniline[2]	Aromatic Carbons: $\delta$ 146.9 $\delta$ 133.8 $\delta$ 116.4 $\delta$ 126.8 $\delta$ 119.2 $\delta$ 136.2

**Table 3: Key IR Absorption Frequencies**

Functional Group	2-Nitro-5-(propylthio)aniline (cm <sup>-1</sup> )	2-Nitroaniline (cm <sup>-1</sup> )
N-H Stretch (Amine)	3400-3300 (two bands)	3489, 3373
C-H Stretch (Aromatic)	3100-3000	~3100
C-H Stretch (Aliphatic)	2960-2850	-
N=O Stretch (Nitro)	~1520 (asymmetric) ~1340 (symmetric)	1505 (asymmetric) 1350 (symmetric)
C-S Stretch	~700-600	-

**Table 4: Mass Spectrometry Data**

Compound	Molecular Ion (M <sup>+</sup> )	Key Fragmentation Peaks (m/z)
2-Nitro-5-(propylthio)aniline	212	182 ([M-NO] <sup>+</sup> ), 167 ([M-NO <sub>2</sub> ] <sup>+</sup> ), 139 ([M-NO <sub>2</sub> -C <sub>2</sub> H <sub>4</sub> ] <sup>+</sup> ), 125 ([M-C <sub>3</sub> H <sub>7</sub> S] <sup>+</sup> )
2-Nitroaniline	138	108 ([M-NO] <sup>+</sup> ), 92 ([M-NO <sub>2</sub> ] <sup>+</sup> )

## Experimental Protocols

The following are standard protocols for obtaining the spectroscopic data presented above.

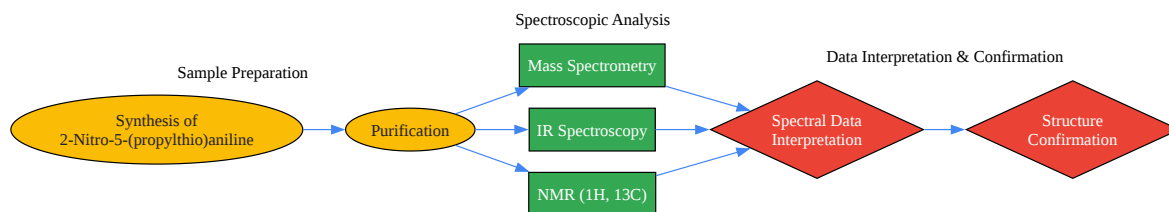
<sup>1</sup>H and <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy: A 5-10 mg sample of the analyte is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) and transferred to a 5 mm NMR tube. The spectra are recorded on a 400 MHz or higher field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: For solid samples, a small amount of the compound is intimately mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. The spectrum is then recorded using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm<sup>-1</sup>.

Mass Spectrometry (MS): A dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. Electron ionization (EI) at 70 eV is a common method for fragmentation analysis. The mass-to-charge ratio ( $m/z$ ) of the molecular ion and its fragments are recorded.

## Visualization of Analytical Workflows

To further clarify the process of structural confirmation, the following diagrams illustrate the logical flow of the spectroscopic analysis and the interpretation of the resulting data.





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## References

- 1. 2-Nitroaniline(88-74-4) <sup>1</sup>H NMR spectrum [chemicalbook.com]
- 2. 2-Nitroaniline(88-74-4) <sup>13</sup>C NMR [m.chemicalbook.com]
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